1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by a trifluoromethyl group attached to an ethanol molecule, with a dichlorophenyl group as part of its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:
Halogenation: Starting with 1-(3,5-dichlorophenyl)ethanol, the compound can undergo halogenation reactions to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired product.
Major Products Formed:
Oxidation: 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone
Reduction: Reduced forms of the compound, such as 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol is compared with similar compounds to highlight its uniqueness:
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure but with a ketone group instead of an alcohol group.
3,5-Dichlorophenol: Similar phenyl group but without the trifluoromethyl group.
2,2,2-Trifluoroethanol: Similar trifluoromethyl group but without the dichlorophenyl group.
Biological Activity
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroethanol moiety attached to a dichlorophenyl group, which enhances its lipophilicity and metabolic stability. The presence of the trifluoromethyl group is known to influence the compound's interaction with biological targets, making it a candidate for pharmacological studies.
Biological Activities
This compound has been investigated for various biological activities:
- Antiviral Activity : The compound serves as an intermediate in the synthesis of Efavirenz, an antiretroviral medication used in HIV treatment. Its structural characteristics may enhance its efficacy against viral targets by improving binding affinity.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects. The compound's mechanism may involve the inhibition of bacterial enzymes or interference with cellular processes.
- Cytotoxicity : Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. Understanding these interactions can provide insights into its potential therapeutic applications .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways within cells .
- Receptor Modulation : By interacting with cellular receptors, the compound can influence signal transduction pathways that are critical for cell survival and proliferation .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV-1. The IC50 values indicated effective concentrations required to inhibit viral replication in vitro .
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 0.15 | HIV-1 |
Efavirenz | 0.05 | HIV-1 |
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBLVDDXUDKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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